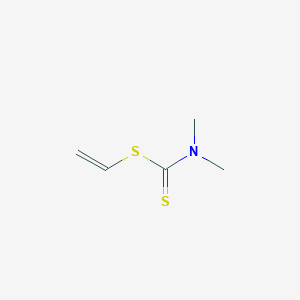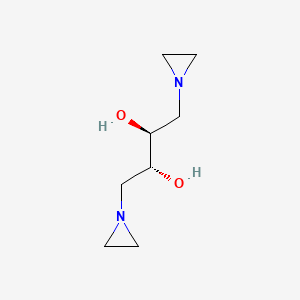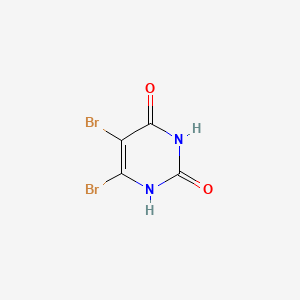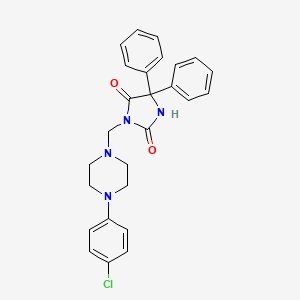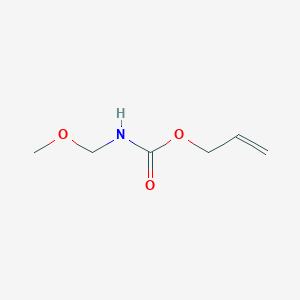
Chromium trioleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium trioleate is a coordination compound where chromium is bonded to three oleate ligands. This compound is part of the broader class of chromium(III) complexes, which are known for their stability and diverse applications in various fields, including catalysis, materials science, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:
CrCl3+3NaOl→Cr(Oleate)3+3NaCl
where NaOl represents sodium oleate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.
化学反应分析
Types of Reactions
Chromium trioleate can undergo various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in acidic conditions.
Substitution: Ligands in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Zinc powder in hydrochloric acid.
Substitution: Ligand exchange reactions can be carried out using ligands like phosphines or amines in organic solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide or chromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
科学研究应用
Chromium trioleate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Used in the production of high-performance materials, including coatings and composites.
作用机制
The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.
相似化合物的比较
Similar Compounds
- Chromium triacetate
- Chromium trifluoride
- Chromium trichloride
- Chromium tris(dihydrogen phosphate)
Comparison
Chromium trioleate is unique due to its oleate ligands, which provide specific properties such as hydrophobicity and compatibility with organic solvents. This makes it particularly useful in applications requiring non-polar environments, unlike other chromium(III) compounds that may have different solubility and reactivity profiles.
This compound’s distinct ligand environment also influences its reactivity and stability, making it suitable for specific catalytic and material science applications where other chromium compounds might not perform as effectively.
属性
CAS 编号 |
21178-63-2 |
|---|---|
分子式 |
C54H99CrO6 |
分子量 |
896.4 g/mol |
IUPAC 名称 |
chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-; |
InChI 键 |
YMZYRUGVHTYUBH-GHDDXJDYSA-K |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)



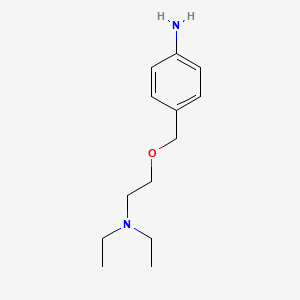
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
